molecular formula C12H8F3N3O B2488197 1-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbonitrile CAS No. 318497-84-6

1-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbonitrile

Cat. No. B2488197
CAS RN: 318497-84-6
M. Wt: 267.211
InChI Key: VVKNUTMKTBJMIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbonitrile is a compound that can be synthesized from different precursor molecules through multi-step chemical reactions. This compound is part of a broader class of chemicals that are often studied for their potential applications in various fields, excluding drug use and side effects for this analysis.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting from basic aromatic ketones, malononitrile, and other reagents. For instance, Schiff bases can be synthesized from related precursors using techniques such as the Gewald synthesis and the Vilsmeier-Haack reaction. The final products can then be obtained after multiple reaction steps, showcasing a variety of organic synthesis techniques (Puthran et al., 2019).

Molecular Structure Analysis

The molecular structure of similar compounds can be elucidated using spectroscopic techniques like IR, NMR, and mass spectrometry, along with X-ray crystallography. This helps in understanding the spatial arrangement of atoms within the molecule and their electronic environment, which are crucial for determining the compound's reactivity and physical properties (Ganapathy et al., 2015).

Scientific Research Applications

Anti-inflammatory and Antibacterial Applications

Trifluoromethylpyrazoles, including compounds structurally similar to 1-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbonitrile, have garnered attention for their anti-inflammatory and antibacterial properties. The position of the trifluoromethyl group, especially on the 3- or 5-position of the pyrazole nucleus, is crucial in varying the activity profile of these compounds, making them potential candidates for novel anti-inflammatory and antibacterial agents with minimal side effects (Kaur, Kumar, & Gupta, 2015).

Role in Synthesis of Heterocycles

The reactivity of derivatives similar to the target compound makes them valuable as building blocks for the synthesis of a variety of heterocyclic compounds, such as pyrazolo-imidazoles, thiazoles, spiropyridines, and others. This reactivity facilitates the development of novel heterocyclic compounds and dyes, highlighting the significance of these molecules in synthetic chemistry (Gomaa & Ali, 2020).

Anticancer Agent Development

Pyrazoline derivatives, a category to which our compound of interest is related, have shown significant biological effects, including anticancer activity. Research on pyrazoline derivatives' biological activity has been a fascinating area of pharmaceutical chemistry, offering potential in the development of new anticancer agents (Ray et al., 2022).

Radical Scavengers and Antioxidant Properties

Compounds in this category have also been studied for their radical scavenging activity, which can inhibit or delay cell impairment leading to various diseases. The structure and functional groups play a significant role in their antioxidant properties, offering potential therapeutic applications (Yadav et al., 2014).

Mechanism of Action

If the compound is biologically active, its mechanism of action can be studied. This often involves investigating how the compound interacts with biological targets (e.g., proteins or DNA) in the body .

Safety and Hazards

The safety and hazards of a compound are usually determined through toxicological studies. These studies may involve determining the compound’s LD50 (the dose that is lethal to 50% of a population), potential for causing irritation or sensitization, and environmental impact .

properties

IUPAC Name

1-(4-methoxyphenyl)-5-(trifluoromethyl)pyrazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3N3O/c1-19-10-4-2-9(3-5-10)18-11(12(13,14)15)8(6-16)7-17-18/h2-5,7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVKNUTMKTBJMIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C(C=N2)C#N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.